Superior Steric Hindrance Quantified by 11.1° Bond Angle Widening at Silicon
The presence of the bulky t-butyl groups in di-t-butyldichlorosilane has been found to increase the Si–C bond lengths slightly and to widen the CSiC bond angles by 11.1° [1]. This geometric deformation is a direct, quantifiable measure of the steric demand imposed by the tert-butyl group, which is absent in less bulky analogs like dimethyldichlorosilane or diethyldichlorosilane. This structural perturbation directly correlates with its unique reactivity profile.
| Evidence Dimension | CSiC Bond Angle |
|---|---|
| Target Compound Data | Widened by 11.1° compared to unstrained reference |
| Comparator Or Baseline | Unstrained tetrahedral silicon (approx. 109.5°) |
| Quantified Difference | 11.1° angular widening |
| Conditions | Crystal structure analysis |
Why This Matters
This quantifiable steric hindrance is the primary reason for the compound's unique selectivity and stability in reactions where less bulky chlorosilanes fail or produce complex mixtures.
- [1] ChemWhat Database. Di-tert-butyldichlorosilane (CAS: 18395-90-9) Chemical & Physical Properties. View Source
